- Transformation of L-phenylalanine to (S)-indoline-2-carboxylic acid without group-protection, Research on Chemical Intermediates, 2013, 39(3), 1143-1152

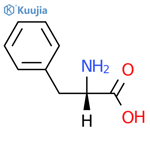

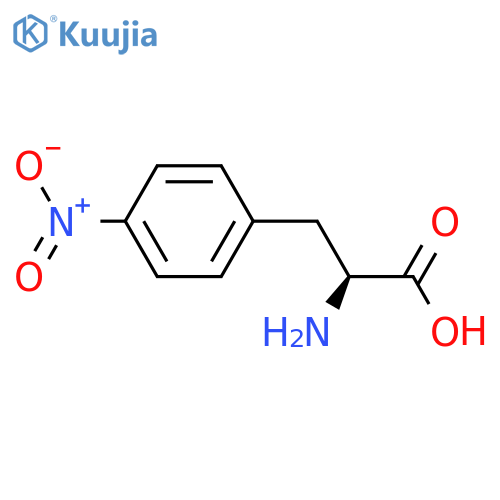

Cas no 949-99-5 ((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Nitro-L-phenylalanine

- H-p-Nitro-Phe-OH

- H-Phe(NO2)-OH . H2O

- H-Phe(4-NO2)-OH

- (S)-4-Nitrophenylalanine hydrate

- H-Phe(4-NO_2)-OH

- L-4-Nitrophe

- 4-Nitro-L-phenylalanine Hydrate

- (2S)-2-amino-3-(4-nitrophenyl)propanoic acid

- (P-NO2)PHE-OH

- 4-Nitro-3-phenyl-L-alanine

- L-Phenylalanine, 4-nitro-

- 2-AMino-3-(4-nitrophenyl)propanoic acid

- L-4-Nitrophenylalanine

- L-Phenylalanine,4-nitro

- L-p-Nitrophenylalanine

- Phenylalanine,4-nitro

- p-Nitro-L-phenylalanine

- H-Phe(4-NO2)-OH Hydrate

- (s)-2-amino-3-(4-nitrophenyl)propanoic acid

- p-Nitrophenylalanine

- l-4-no2-phe-oh

- L-beta-Nitrophenylalanine

- Phenylalanine, 4-nitro-

- (s)-4-nitrophenylalanine

- L-3-(p-Nitrophenyl)alanine

- l-4-nitro phenylalanine

- L-4-nitro-phenylalanine

- 4-Nitro-L-phenylalanine (ACI)

- L

- Alanine, 3-(p-nitrophenyl)-, L- (8CI)

- (2S)-2-Azaniumyl-3-(4-nitrophenyl)propanoate

- 3-(4-Nitrophenyl)-L-alanine

- NSC 152925

- CS-W020080

- BRN 2809673

- J-300422

- NS00083414

- Maybridge1_006682

- PD196702

- EINECS 213-446-8

- 45BD1566VA

- EN300-118973

- 949-99-5

- (2S)-2-amino-3-(4-nitrophenyl)propionic acid

- ALANINE, 3-(p-NITROPHENYL)-, L-

- W-100176

- AKOS015888316

- L-4-nitro phenyl alanine

- 4-14-00-01677 (Beilstein Handbook Reference)

- (S)-4-Nitrophenylalanine; 3-(4-Nitrophenyl)-L-alanine; L-4-NitrophenylalanineL-p-Nitrophenylalanine; NSC 152925; p-Nitro-L-phenylalanine; p-Nitrophenylalanine

- 4-nitro-(S)-phenylalanine

- 4-Nitrophenylalanine #

- SCHEMBL26444

- H-Phe(4-NO2)-OH.nH2O

- CCG-44499

- Q27258826

- DB-003973

- DTXSID401020875

- Phenylalanine, 4-nitro-, L-

- AS-14311

- AKOS015853583

- N0682

- UNII-45BD1566VA

- MFCD00051221

- NSC-152925

-

- MDL: MFCD00051221

- Inchi: 1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1

- Chave InChI: GTVVZTAFGPQSPC-QMMMGPOBSA-N

- SMILES: C(C1C=CC([N+](=O)[O-])=CC=1)[C@H](N)C(=O)O

- BRN: 2809673

Propriedades Computadas

- Massa Exacta: 210.06400

- Massa monoisotópica: 210.064

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 3

- Complexidade: 243

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 1

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- XLogP3: -1.2

- Superfície polar topológica: 109

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.408

- Ponto de Fusão: 222-223 ºC

- Ponto de ebulição: 414.1 °C at760mmHg

- Ponto de Flash: 204.2 °C

- Índice de Refracção: 1.614

- PSA: 109.14000

- LogP: 1.77270

- Rotação Específica: 6.5° (c=1, in 5N HCl)

- Solubilidade: Not determined

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H315; H319; H335

- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Número de transporte de matérias perigosas:UN 2811

- Código da categoria de perigo: R22;R36/37/38

- Instrução de Segurança: S22-S26-S36/37/39

- RTECS:AY7400000

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Store at room temperature

- Frases de Risco:R22; R36/37/38

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Dados aduaneiros

- CÓDIGO SH:2922499990

- Dados aduaneiros:

China Customs Code:

2922499990Overview:

2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

P.Imported animals and plants\Quarantine of animal and plant products

Q.Outbound animals and plants\Quarantine of animal and plant products

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM220383-500g |

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid |

949-99-5 | 97% | 500g |

$175 | 2023-02-18 | |

| Chemenu | CM220383-1000g |

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid |

949-99-5 | 97% | 1000g |

$304 | 2023-02-18 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021623-5g |

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid |

949-99-5 | 98% | 5g |

¥37 | 2024-07-19 | |

| Enamine | EN300-118973-0.25g |

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid |

949-99-5 | 95% | 0.25g |

$19.0 | 2023-11-13 | |

| Enamine | EN300-118973-0.5g |

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid |

949-99-5 | 95% | 0.5g |

$21.0 | 2023-11-13 | |

| Apollo Scientific | OR0679-1g |

4-Nitro-L-phenylalanine |

949-99-5 | 1g |

£10.00 | 2023-05-18 | ||

| Enamine | EN300-118973-2.5g |

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid |

949-99-5 | 95% | 2.5g |

$27.0 | 2023-11-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N55530-25g |

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid |

949-99-5 | 25g |

¥96.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | D522838-5g |

(S)-2-AMino-3-(4-nitrophenyl)propanoic acid |

949-99-5 | 97% | 5g |

$180 | 2023-09-03 | |

| Apollo Scientific | OR0679-100g |

4-Nitro-L-phenylalanine |

949-99-5 | 100g |

£36.00 | 2025-02-19 |

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Método de produção

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

1.2 Reagents: Ammonium hydroxide Solvents: Water ; neutralized, cooled

- Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetric Diels-Alder and Friedel-Crafts reactions, Organic & Biomolecular Chemistry, 2017, 15(7), 1718-1724

Synthetic Routes 4

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 7

- Process for preparation of (-)-(S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine, China, , ,

Synthetic Routes 5

1.2 Solvents: Water ; 15 min, cooled; heated

1.3 Reagents: Ammonium hydroxide Solvents: Water ; neutralized

- Design and synthesis of calcium responsive magnetic resonance imaging agent: Its relaxation and luminescence studies, European Journal of Medicinal Chemistry, 2014, 82, 225-232

Synthetic Routes 6

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, < 25 °C

- Preparation of (αS)-α-methoxy-4-[[3-[4-[(methylsulfonyl)oxy]phenyl]propyl]amino]-benzenepropanoic acid as antidiabetic agent, India, , ,

Synthetic Routes 7

Synthetic Routes 8

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 5

- Distinct metabolites for photoreactive L-phenylalanine derivatives in Klebsiella sp. CK6 isolated from rhizosphere of a wild dipterocarp sapling, Molecules, 2013, 18, 8393-8401

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

1.2 -10 °C; < 5 °C; 1 h, 0 °C; 1 h, 0 °C → rt

1.3 Reagents: Ammonia Solvents: Water ; pH 8 - 9

- Preparation of melphalan as nitrogen mustards chemotherapy drug, China, , ,

Synthetic Routes 12

Synthetic Routes 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6

- Synthesis of new tetrazolyl derivatives of L- and D-phenylalanine, Russian Journal of Organic Chemistry, 2016, 52(11), 1681-1685

Synthetic Routes 14

1.2 Reagents: Ammonia Solvents: Water ; pH 9.5 - 10.5, < 5 °C

- Process for preparation of Zolmitriptan via cyclization, reductive hydrogenation and diazotization, China, , ,

Synthetic Routes 15

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6 - 7, 0 °C

- Process for synthesis of L-4-nitrophenylalanine, China, , ,

Synthetic Routes 16

1.2 Reagents: Water ; 0 °C

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 6

- Process for preparation of l-p-nitrophenylalanine dipeptide derivative and its application to prepare the medical preparations for treating diabetes mellitus, China, , ,

Synthetic Routes 17

1.2 Reagents: Water ; < 20 °C

1.3 Reagents: Ammonium hydroxide Solvents: Water ; 20 °C → 0 °C; 1 h, pH 6.3, 0 °C

- Method for preparing zolmitriptan, China, , ,

Synthetic Routes 18

1.2 Reagents: Water ; 15 min, cooled

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 6 - 8, cooled

- Process for the preparation of L-p-nitrophenylalanine, Xinan Daxue Xuebao, 2009, 31(9), 102-105

Synthetic Routes 19

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 2 - 3

- Synthesis and anti-hepatitis B virus activities of Matijing-Su derivatives, Bioorganic & Medicinal Chemistry, 2009, 17(8), 3118-3125

Synthetic Routes 20

1.2 Reagents: Ammonia Solvents: Water ; pH 5 - 6

- Synthesis and biological evaluation of Matijing-Su derivatives as potent anti-HBV agents, Bioorganic & Medicinal Chemistry, 2011, 19(18), 5352-5360

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Raw materials

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Preparation Products

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Literatura Relacionada

-

Li-Qing Zhang,Xiu-Wen Wang,Lei Gu,Ying-Hui Yu,Jin-Sheng Gao RSC Adv. 2020 10 9476

-

Shuo Qiao,Junming Mo,Cody B. Wilcox,Bo Jiang,Guigen Li Org. Biomol. Chem. 2017 15 1718

-

Thomas Franze,Michael G. Weller,Reinhard Niessner,Ulrich P?schl Analyst 2004 129 589

-

Pijush Singh,Souvik Misra,Nayim Sepay,Sanjoy Mondal,Debes Ray,Vinod K. Aswal,Jayanta Nanda Soft Matter 2020 16 6599

-

Eranthie Weerapana,Barbara Imperiali Org. Biomol. Chem. 2003 1 93

949-99-5 ((2S)-2-amino-3-(4-nitrophenyl)propanoic acid) Produtos relacionados

- 943-80-6(p-Amino-L-phenylalanine)

- 63-91-2(L-Phenylalanine)

- 56-45-1(L-Serine)

- 19883-74-0((S)-2-Amino-3-(3-nitrophenyl)propanoic acid)

- 1012-05-1(2-amino-4-phenyl-butanoic acid)

- 1991-87-3(4-Methyl-L-phenylalanine)

- 49759-61-7(H-D-Phe(4-Me)-OH)

- 63-68-3(L-Methionine)

- 673-06-3(D-Phenylalanine)

- 150-30-1(DL-3-Phenylalanine)